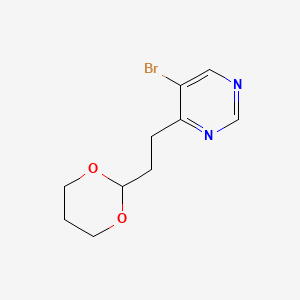
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine is a synthetic organic compound that features a bromopyrimidine core with a 1,3-dioxane substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine typically involves the reaction of 5-bromopyrimidine with 2-(1,3-dioxan-2-yl)ethyl derivatives. One common method involves the use of 2-(1,3-Dioxan-2-yl)ethylzinc bromide in the presence of a palladium catalyst to facilitate the coupling reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The 1,3-dioxane moiety can participate in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
科学研究应用
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine involves its interaction with specific molecular targets. The bromopyrimidine core can interact with enzymes or receptors, leading to various biological effects. The 1,3-dioxane moiety can enhance the compound’s stability and solubility, facilitating its interaction with biological systems.
相似化合物的比较
Similar Compounds
- 2-(1,3-Dioxan-2-yl)ethylzinc bromide
- (1,3-Dioxan-2-ylethyl)magnesium bromide
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
Uniqueness
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine is unique due to the presence of both the bromopyrimidine and 1,3-dioxane moieties. This combination imparts specific chemical and physical properties that are not found in other similar compounds. The bromopyrimidine core provides reactivity towards nucleophiles, while the 1,3-dioxane moiety offers stability and solubility advantages.
属性
CAS 编号 |
1357095-10-3 |
|---|---|
分子式 |
C10H13BrN2O2 |
分子量 |
273.13 g/mol |
IUPAC 名称 |
5-bromo-4-[2-(1,3-dioxan-2-yl)ethyl]pyrimidine |
InChI |
InChI=1S/C10H13BrN2O2/c11-8-6-12-7-13-9(8)2-3-10-14-4-1-5-15-10/h6-7,10H,1-5H2 |
InChI 键 |
SXBSQWCYFAUFBJ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(OC1)CCC2=NC=NC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


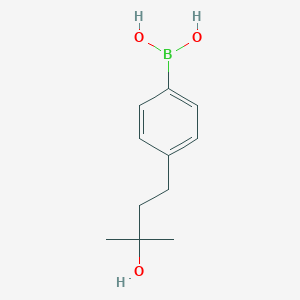

![tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
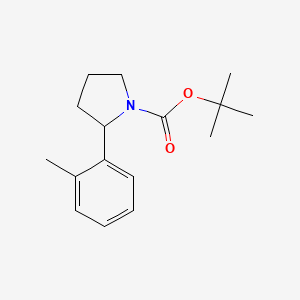

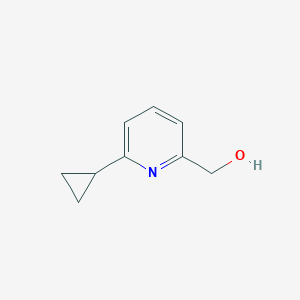
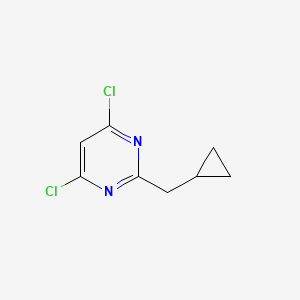
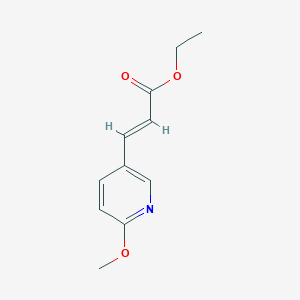
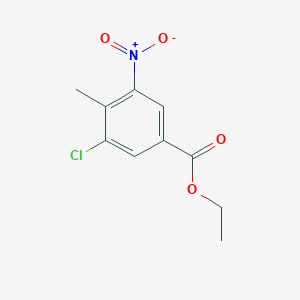
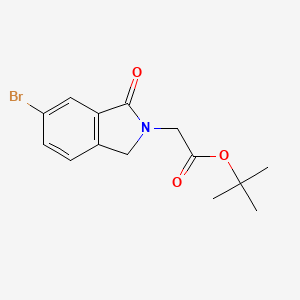
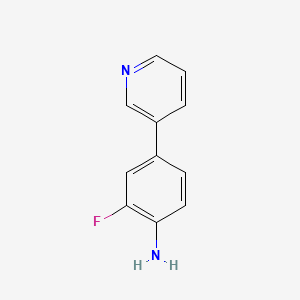

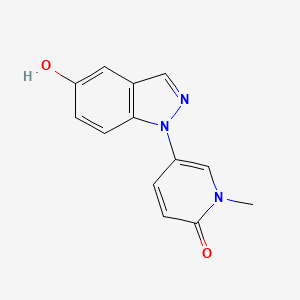
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
